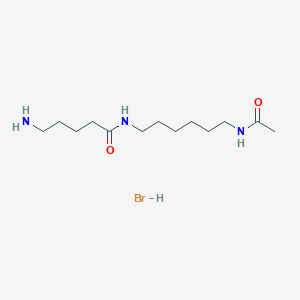
1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile is a chemical compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring
Méthodes De Préparation
The synthesis of 1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step . This reaction typically requires reflux conditions and the use of solvents such as toluene.
Analyse Des Réactions Chimiques
1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as palladium on carbon, resulting in the formation of reduced benzazepine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents such as halogens or nitro groups, leading to the formation of substituted benzazepine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature conditions.
Applications De Recherche Scientifique
1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzazepine derivatives, which are of interest for their potential pharmacological properties.
Biology: This compound is studied for its interactions with biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile can be compared with other benzazepine derivatives, such as:
1-Phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Similar in structure but lacks the nitrile group, which may affect its reactivity and biological activity.
1-Hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Contains a hydroxy group, which can influence its solubility and interaction with biological targets.
The presence of the nitrile group in this compound makes it unique, potentially enhancing its reactivity and providing additional sites for chemical modification.
Propriétés
IUPAC Name |
1-benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-13-17-11-6-10-16-9-4-5-12-18(16)20(17)14-15-7-2-1-3-8-15/h1-5,7-9,12,17H,6,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWLAARRLDQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C2=CC=CC=C2C1)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-tert-Butyl 1-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B8037688.png)


![1,3-Dioxo-4,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8037708.png)
![1-[1-(3-Bromophenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B8037722.png)

